
L-Alanyl-L-alanyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanyl-L-alanyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine: is a synthetic peptide composed of multiple alanine and phenylalanine residues. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanyl-L-alanyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA.
Industrial Production Methods: Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods, such as HPLC, are employed to ensure high purity and yield.
化学反応の分析
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though L-Alanyl-L-alanyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine lacks these residues.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT, TCEP.
Substitution: Various amino acid derivatives and coupling reagents.
Major Products: The primary products of these reactions are modified peptides with altered functional groups or sequences.
科学的研究の応用
Chemistry:
Peptide Synthesis: Used as a model compound to study peptide synthesis techniques and optimization.
Biology:
Protein-Protein Interactions: Studied for its ability to interact with other proteins or peptides.
Enzyme Substrates: Used as a substrate to study enzyme specificity and activity.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including as enzyme inhibitors or receptor agonists/antagonists.
Industry:
Biomaterials: Used in the development of biomaterials for tissue engineering and regenerative medicine.
作用機序
The mechanism of action of L-Alanyl-L-alanyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine depends on its specific application. In general, peptides can interact with enzymes, receptors, or other proteins to modulate biological processes. The molecular targets and pathways involved vary based on the peptide’s sequence and structure.
類似化合物との比較
L-Alanyl-L-phenylalanine: A simpler dipeptide with similar properties.
L-Alanyl-L-alanyl-L-phenylalanine: A shorter peptide with fewer alanine residues.
L-Alanyl-L-alanyl-L-alanyl-L-phenylalanine: Another variant with a different sequence.
Uniqueness: L-Alanyl-L-alanyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine is unique due to its specific sequence, which may confer distinct biological activities and interactions compared to shorter or differently sequenced peptides.
特性
CAS番号 |
878540-29-5 |
|---|---|
分子式 |
C30H40N6O7 |
分子量 |
596.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C30H40N6O7/c1-17(31)25(37)32-19(3)27(39)35-23(15-21-11-7-5-8-12-21)29(41)34-18(2)26(38)33-20(4)28(40)36-24(30(42)43)16-22-13-9-6-10-14-22/h5-14,17-20,23-24H,15-16,31H2,1-4H3,(H,32,37)(H,33,38)(H,34,41)(H,35,39)(H,36,40)(H,42,43)/t17-,18-,19-,20-,23-,24-/m0/s1 |
InChIキー |
VNLBEIVHQISWDZ-IGJOJHROSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
正規SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


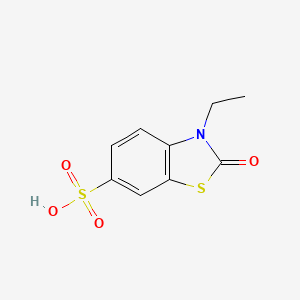

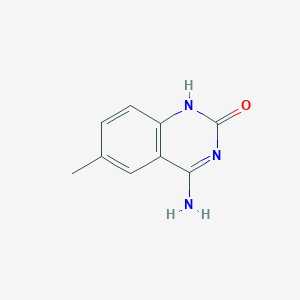
![(2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14177421.png)
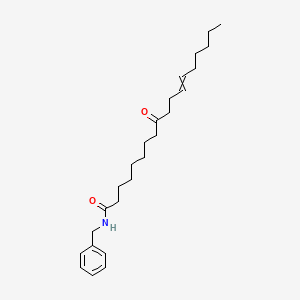
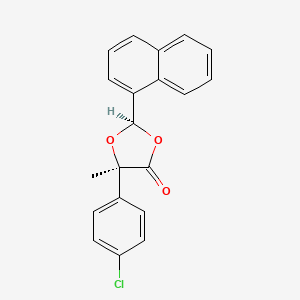
![([1,1'-Biphenyl]-3-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14177453.png)
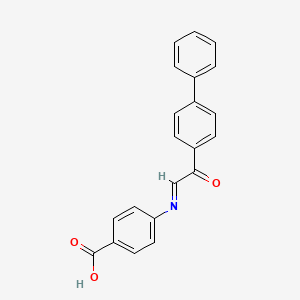
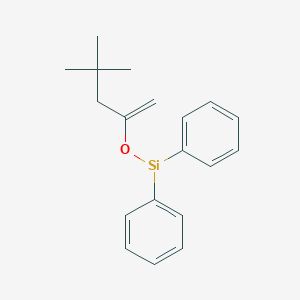
![Piperazine, 1-[(3,4-dichlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14177463.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14177468.png)
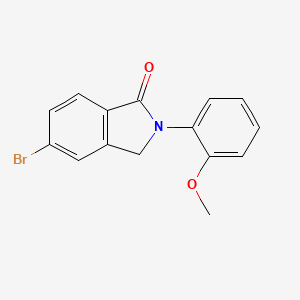
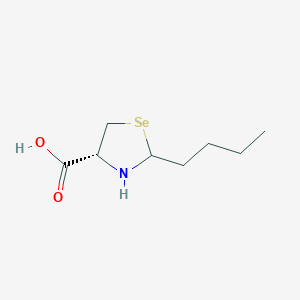
![n,6-Dimethyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14177486.png)
